(4-Dimethoxymethylphenyl)oxoacetic acid methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dimethoxymethylphenyl)oxoacetic acid methyl ester typically involves the esterification of (4-Dimethoxymethylphenyl)oxoacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Dimethoxymethylphenyl)oxoacetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (4-Dimethoxymethylphenyl)oxoacetic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: (4-Dimethoxymethylphenyl)oxoacetic acid.
Reduction: (4-Dimethoxymethylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Dimethoxymethylphenyl)oxoacetic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.
Biology: Employed in biochemical assays to study enzyme kinetics and substrate specificity.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (4-Dimethoxymethylphenyl)oxoacetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of active metabolites. These metabolites can then interact with cellular pathways, modulating biological processes and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxymethylphenyl)oxoacetic acid methyl ester: Similar structure but with one less methoxy group.
(4-Dimethoxyphenyl)oxoacetic acid methyl ester: Lacks the methyl group on the methoxy substituent.
(4-Dimethoxymethylphenyl)oxoacetic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
(4-Dimethoxymethylphenyl)oxoacetic acid methyl ester is unique due to the presence of two methoxy groups and a methyl ester group, which confer specific chemical properties and reactivity. These structural features make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[4-(dimethoxymethyl)phenyl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-11(14)10(13)8-4-6-9(7-5-8)12(16-2)17-3/h4-7,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIADFNUYDSDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)C(=O)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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